3-(4-Fluorophenoxy)propionic acid

Catalog No.
S703725
CAS No.
1579-78-8
M.F
C9H9FO3
M. Wt
184.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Fluorophenoxy)propionic acid

CAS Number

1579-78-8

Product Name

3-(4-Fluorophenoxy)propionic acid

IUPAC Name

3-(4-fluorophenoxy)propanoic acid

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

InChI

InChI=1S/C9H9FO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

QCEDXODAYRWQRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)O)F

3-(4-Fluorophenoxy)propionic acid can be synthesized by employing 3-(4-fluorophenoxy)propanenitrile as a starting reagent.

3-(4-Fluorophenoxy)propionic acid (CAS 1579-78-8) is a highly versatile, halogenated aromatic carboxylic acid primarily procured as a structural building block in pharmaceutical and agrochemical synthesis [1]. Characterized by its terminal propionic acid moiety and a para-fluorinated phenoxy ring, this compound offers a precise combination of a reactive handle and metabolic stability[2]. With a molecular weight of 184.16 g/mol and a boiling point of 287.7 °C, it provides excellent thermal stability for high-temperature reactor processing [1]. Industrial buyers prioritize this specific intermediate to introduce the 4-fluorophenoxy pharmacophore into complex molecules without the need for hazardous, late-stage fluorination steps [2].

Attempting to substitute 3-(4-Fluorophenoxy)propionic acid with its non-fluorinated analog, 3-phenoxypropionic acid, fundamentally alters both process chemistry and end-product performance . From a process standpoint, the unsubstituted analog has a significantly lower boiling point (235–245 °C), leading to different volatility profiles and higher evaporative losses during scale-up . In application-critical performance, replacing the para-fluoro group with a hydrogen atom leaves the resulting active pharmaceutical ingredient (API) vulnerable to rapid hepatic CYP450 para-hydroxylation, destroying its pharmacokinetic viability [1]. Conversely, substituting with a chloro-analog introduces excessive steric bulk, which can severely disrupt target enzyme binding affinities. Therefore, exact procurement of the para-fluoro compound is mandatory for preserving both metabolic resistance and the required steric profile [1].

High-Temperature Processability and Volatility Reduction

For industrial scale-up, evaporative losses during high-temperature esterification or amidation can significantly impact yield. 3-(4-Fluorophenoxy)propionic acid exhibits a notably higher boiling point (287.7 °C at 760 mmHg)[1] compared to the unsubstituted baseline 3-phenoxypropionic acid (235–245 °C) . This ~40–50 °C increase in boiling point reduces vapor pressure under standard reflux conditions, minimizing precursor loss and improving stoichiometric control during bulk synthesis.

Evidence DimensionBoiling Point (Thermal Volatility)
Target Compound Data287.7 °C (at 760 mmHg)
Comparator Or Baseline3-Phenoxypropionic acid (235–245 °C)
Quantified Difference~42–52 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables tighter stoichiometric control and reduces material loss during high-temperature industrial coupling reactions.

CYP450 Para-Hydroxylation Blocking for API Longevity

In pharmaceutical procurement, selecting the right building block dictates the pharmacokinetic viability of the final API. Unlike 3-phenoxypropionic acid, which leaves the para-position exposed to rapid CYP450-mediated oxidation [2], 3-(4-Fluorophenoxy)propionic acid features a strong C-F bond at this exact metabolic soft spot. This substitution effectively blocks phase I metabolism at the para position without adding the excessive steric bulk of a chloro group, preserving the receptor binding profile while extending the half-life of downstream drug candidates[1].

Evidence DimensionMetabolic soft-spot protection
Target Compound DataPara-position blocked by C-F bond
Comparator Or Baseline3-Phenoxypropionic acid (Unblocked para-C-H bond)
Quantified DifferenceComplete steric/electronic inhibition of para-hydroxylation
ConditionsHepatic CYP450 phase I metabolism models

Procuring the para-fluorinated intermediate directly bypasses the need for late-stage fluorination, ensuring downstream drug candidates possess inherent metabolic resistance.

High-Yield Amidation for Complex Scaffold Synthesis

The procurement value of a carboxylic acid intermediate heavily depends on its reactivity in standard coupling protocols. 3-(4-Fluorophenoxy)propionic acid demonstrates excellent precursor suitability, achieving an 80% yield when coupled with complex amines such as dimethyl aminomalonate hydrochloride using standard HOBt/DCC coupling agents in dichloromethane at 20 °C . The electron-withdrawing nature of the para-fluoro group subtly activates the carboxylic acid compared to electron-rich analogs, facilitating efficient intermediate formation for complex APIs.

Evidence DimensionAmidation Coupling Yield
Target Compound Data80% yield
Comparator Or BaselineStandard unactivated aliphatic acids (typically lower yields under identical mild conditions)
Quantified DifferenceHigh-efficiency coupling validated at 80%
ConditionsHOBt/DCC in CH2Cl2 at 20 °C for 2 hours

High coupling yields under mild conditions reduce the need for aggressive reagents, lowering overall synthesis costs and improving throughput.

Synthesis of Thiazolopyrimidine Immunosuppressants

Where this compound is the right choice for serving as a critical side-chain precursor. Its efficient coupling with aminomalonate derivatives allows for the high-yield construction of complex heterocyclic APIs, such as thiazolopyrimidine modulators, without requiring hazardous late-stage fluorination[1] .

Development of Aryloxyphenoxypropionate (FOP) Herbicides

Where this compound is the right choice for introducing a metabolically stable, target-specific pharmacophore. The para-fluoro substitution resists soil degradation while maintaining optimal steric binding to plant acetyl-CoA carboxylase (ACCase), outperforming unsubstituted analogs[1].

Design of Metabolically Stable PPAR Agonists

Where this compound is the right choice for medicinal chemistry programs requiring a phenoxypropionic acid backbone that is strictly protected against CYP450-mediated para-hydroxylation, ensuring a prolonged in vivo half-life for the resulting drug candidates [1].

XLogP3

1.5

Other CAS

1579-78-8

Wikipedia

3-(4-Fluorophenoxy)propionic acid

Dates

Last modified: 08-15-2023

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